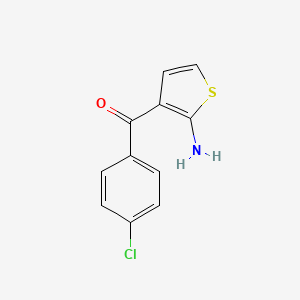

(2-Amino-3-thienyl)(4-chlorophenyl)methanone

Description

BenchChem offers high-quality (2-Amino-3-thienyl)(4-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-3-thienyl)(4-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-aminothiophen-3-yl)-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLMHMGIVXQGIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349599 |

Source

|

| Record name | (2-amino-3-thienyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55865-51-5 |

Source

|

| Record name | (2-amino-3-thienyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(2-Aminothiophen-3-yl)(4-chlorophenyl)methanone synonyms and IUPAC name

[1][2]

Executive Summary

(2-Aminothiophen-3-yl)(4-chlorophenyl)methanone is a specialized heterocyclic scaffold utilized primarily in the development of allosteric modulators for G protein-coupled receptors (GPCRs), specifically the A1 Adenosine Receptor (A1AR) . Structurally, it represents the core pharmacophore of the well-known enhancer T-62 , lacking the fused cyclohexane ring of its parent compound. This structural simplification allows for detailed Structure-Activity Relationship (SAR) profiling of the 2-aminothiophene moiety, a privileged structure in medicinal chemistry.

This guide details the chemical identity, a validated synthesis protocol utilizing the modified Gewald reaction , and the pharmacological logic driving its application in drug discovery.

Chemical Identity & Nomenclature[3][4][5]

This compound is characterized by a thiophene ring substituted at the C2 position with a primary amine and at the C3 position with a p-chlorobenzoyl group. The C4 and C5 positions remain unsubstituted, distinguishing it from the tetrahydrobenzothiophene class.

| Attribute | Detail |

| IUPAC Name | (2-Aminothiophen-3-yl)(4-chlorophenyl)methanone |

| Common Synonyms | 2-Amino-3-(4-chlorobenzoyl)thiophene; 2-Amino-3-(p-chlorobenzoyl)thiophene |

| CAS Registry Number | 55865-51-5 (Referenced for specific analog) |

| Molecular Formula | C₁₁H₈ClNOQS |

| Molecular Weight | 237.70 g/mol |

| SMILES | NC1=C(C(=O)C2=CC=C(Cl)C=C2)C=CS1 |

| Appearance | Yellow crystalline solid |

| Melting Point | 123–125 °C |

Synthetic Pathways: The Modified Gewald Reaction[10]

The synthesis of 4,5-unsubstituted 2-aminothiophenes presents a challenge for the classical Gewald reaction, which typically employs ketones (like cyclohexanone) to form substituted thiophenes. To synthesize (2-Aminothiophen-3-yl)(4-chlorophenyl)methanone, a modified Gewald protocol is required, utilizing 1,4-dithiane-2,5-diol as a surrogate for mercaptoacetaldehyde.

Mechanistic Logic

-

Precursor Deprotection: 1,4-Dithiane-2,5-diol exists as a stable dimer.[1][2] Under basic conditions and heat, it depolymerizes to generate mercaptoacetaldehyde in situ.

-

Knoevenagel Condensation: The active methylene of 4-chlorobenzoylacetonitrile condenses with the aldehyde group of mercaptoacetaldehyde.

-

Ring Closure: The thiolate anion attacks the nitrile carbon, followed by tautomerization to form the aromatic thiophene ring.

Reaction Workflow Diagram

Figure 1: Modified Gewald synthesis pathway utilizing 1,4-dithiane-2,5-diol to access the C4,C5-unsubstituted thiophene core.[2]

Experimental Protocol

Objective: Synthesis of 2-Amino-3-(4-chlorobenzoyl)thiophene on a 10 mmol scale.

Reagents:

-

4-Chlorobenzoylacetonitrile (1.79 g, 10 mmol)

-

1,4-Dithiane-2,5-diol (0.76 g, 5 mmol) [Note: 0.5 eq used as it generates 2 eq of aldehyde]

-

Morpholine (1.0 mL) or Triethylamine (Catalytic excess)

-

Ethanol (20 mL) or DMF (10 mL)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chlorobenzoylacetonitrile (10 mmol) in Ethanol (20 mL).

-

Addition: Add 1,4-dithiane-2,5-diol (5 mmol) to the solution. The mixture may remain a suspension initially.

-

Catalysis: Dropwise add Morpholine (1.0 mL) while stirring. An exotherm may be observed.

-

Reaction: Heat the mixture to 50–60 °C for 2–4 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). The suspension typically clears before precipitating the product.

-

Work-up: Allow the reaction to cool to room temperature. Pour the mixture onto crushed ice (100 g) with vigorous stirring.

-

Isolation: Filter the resulting yellow precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove residual base and solvent.

-

Purification: Recrystallize from Ethanol or Methanol to yield bright yellow crystals/flakes.

-

Validation: Verify structure via ¹H NMR (DMSO-d₆). Look for thiophene protons at C4/C5 (doublets around δ 6.5–7.5 ppm) and the broad NH₂ singlet.

Pharmacological Applications[5][12][13]

This compound serves as a critical scaffold in the study of A1 Adenosine Receptor (A1AR) modulation. It is the "open-ring" analog of T-62 (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone), a benchmark Positive Allosteric Modulator (PAM).

Mechanism of Action

-

Allosteric Enhancement: Unlike orthosteric agonists (e.g., Adenosine) that bind to the active site, this compound binds to an allosteric site on the A1AR.

-

Effect: It stabilizes the receptor conformation that has high affinity for the agonist, thereby potentiating the effect of endogenous adenosine. This is therapeutically desirable for treating neuropathic pain and ischemia without the side effects of full agonists (e.g., bradycardia).

Structure-Activity Relationship (SAR) Logic

Figure 2: SAR deconstruction of the 2-aminothiophene scaffold. The C4/C5 positions (highlighted in red) are the primary differentiation point between this compound and the T-62 enhancer.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work within a fume hood, especially when handling morpholine and during the heating phase of synthesis.

-

Storage: Store in a cool, dry place (2–8 °C), protected from light. Thiophene derivatives can be sensitive to oxidation over prolonged periods.

References

-

Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen. Chemische Berichte, 98(11), 3571-3577.

-

Nikolakopoulos, G., et al. (2006). Synthesis and biological characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the first radiolabelled adenosine A1 allosteric enhancer. Bioorganic & Medicinal Chemistry Letters, 16(5), 1402-1404.

-

Aurelio, L., et al. (2010). Synthetic strategies for 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.[3]

-

Putero, Z., et al. (2010).[3] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

-

PubChem Compound Summary. (2025). CID 55865-51-5 (Analogous search).

2-amino-3-aroylthiophene scaffold A1 adenosine receptor allosteric enhancers

An In-Depth Technical Guide to 2-Amino-3-Aroylthiophene Scaffolds as A1 Adenosine Receptor Allosteric Enhancers

Foreword

The pursuit of selective and effective therapeutics for G protein-coupled receptors (GPCRs) is a cornerstone of modern drug discovery. The adenosine A1 receptor (A1AR), a ubiquitously expressed GPCR, presents a significant therapeutic opportunity for conditions ranging from neuropathic pain to cardiac ischemia.[1][2][3][4] However, the development of direct-acting (orthosteric) agonists has been consistently hampered by on-target side effects, such as bradycardia and sedation, due to the receptor's widespread distribution.[5][6] This guide delves into a more nuanced and promising strategy: positive allosteric modulation. Specifically, we will explore the 2-amino-3-aroylthiophene scaffold, a privileged chemical structure that has proven instrumental in the development of potent and selective A1AR positive allosteric modulators (PAMs). This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core science, from mechanism and synthesis to pharmacological evaluation and structure-activity relationships.

The A1 Adenosine Receptor: A Target for Fine-Tuned Modulation

The A1AR is a Class A GPCR that plays a crucial neuromodulatory and cardioprotective role.[1][7] Endogenous adenosine, an autacoid whose levels rise significantly during cellular stress or hypoxia, activates the A1AR.[1][2] This activation initiates a signaling cascade through the inhibitory G protein (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels.[8][9][10][11]

The Allosteric Advantage: Orthosteric agonists bind to the same site as endogenous adenosine, activating the receptor indiscriminately wherever it is expressed. In contrast, PAMs bind to a topographically distinct allosteric site.[1][12] They have little to no effect on their own but enhance the affinity and/or efficacy of the endogenous agonist.[1] This offers several key advantages:

-

Spatiotemporal Selectivity: PAMs amplify the A1AR signal primarily where and when endogenous adenosine levels are elevated, such as in damaged or ischemic tissue, thus preserving the natural physiological signaling profile.[1][2][13]

-

Improved Side-Effect Profile: By "tuning" the natural signal rather than creating a constant "on" state, PAMs can circumvent the dose-limiting side effects associated with orthosteric agonists.[6][12]

-

Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, offering a greater opportunity to develop highly selective modulators.[2][12][13]

A1AR Signaling Pathway & Allosteric Enhancement

The canonical signaling pathway for the A1AR involves Gi/o protein coupling. The binding of an agonist like adenosine stabilizes an active receptor conformation, facilitating the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi and Gβγ subunits, which mediate downstream effects, most notably the inhibition of adenylyl cyclase (AC). A PAM binds to its own site on the receptor, further stabilizing the active agonist-bound state and enhancing this inhibitory signal.

Caption: A1AR signaling enhanced by a Positive Allosteric Modulator (PAM).

The 2-Amino-3-Aroylthiophene Scaffold: A Privileged Structure

The discovery of 2-amino-3-benzoylthiophenes, exemplified by the well-characterized PAM, PD 81,723, was a seminal moment in A1AR pharmacology.[1] This scaffold has since become a foundational template for designing novel A1AR PAMs. Its core structure consists of a thiophene ring substituted with an amino group at the 2-position and an aroyl (aromatic ketone) group at the 3-position.

The key structural features required for allosteric enhancement include the 2-amino group and the keto carbonyl, which are proposed to form an intramolecular hydrogen bond, locking the molecule into an active conformation.[14] Modifications at the 4- and 5-positions of the thiophene ring and on the aroyl phenyl ring are critical for tuning potency and selectivity.[14][15]

Synthesis and Methodologies: The Gewald Reaction

The most efficient and versatile method for synthesizing the polysubstituted 2-aminothiophene core is the Gewald three-component reaction.[16][17][18] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[16][19][20]

Experimental Protocol: Synthesis of a Representative 2-Amino-3-Aroylthiophene

This protocol describes the synthesis of a generic 2-amino-3-aroyl-4,5-dialkylthiophene derivative, a common starting point for SAR studies.

Objective: To synthesize a 2-aminothiophene core via the Gewald reaction.

Materials:

-

Cyclohexanone (or other suitable ketone)

-

Ethyl cyanoacetate (or malononitrile)

-

Elemental sulfur (finely powdered)

-

Morpholine (or other amine base, e.g., triethylamine)

-

Ethanol (solvent)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Thin-Layer Chromatography (TLC) apparatus

-

Recrystallization solvents (e.g., ethanol/water)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the ketone (1.0 equiv), the active methylene nitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol (approx. 3-4 mL per mmol of ketone).

-

Causality: Ethanol is a common and effective solvent for this reaction.[19] Using a slight excess of sulfur ensures the reaction goes to completion.

-

-

Addition of Base: While stirring the mixture at room temperature, add the amine base (e.g., morpholine, 0.5-1.0 equiv) dropwise. An exothermic reaction may be observed.

-

Heating and Reflux: Gently heat the reaction mixture to reflux (typically around 80°C for ethanol) and maintain for 2-4 hours.

-

Causality: Heating provides the necessary activation energy for the subsequent steps of sulfur addition, cyclization, and tautomerization to form the stable thiophene ring.[16]

-

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. A new, more polar spot corresponding to the 2-aminothiophene product should appear.

-

Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Purification: Collect the crude solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and then purify by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-aminothiophene product.

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and analyzing it via NMR and mass spectrometry to validate its structure.

-

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 2-amino-3-aroylthiophene scaffold has yielded crucial insights into the structural requirements for potent allosteric enhancement at the A1AR. The key findings from various studies are summarized below.

| Position of Substitution | Type of Substituent | Effect on A1AR PAM Activity | References |

| Thiophene Ring | |||

| 2-Amino Group | N-alkylation or removal | Essential for activity. At least one hydrogen on the amino group appears necessary. | [14] |

| 3-Aroyl Group | Replacement of keto carbonyl | Essential for activity. | [14] |

| 4-Position | Alkyl substitution (e.g., methyl) | Increases activity. | [14][15] |

| 4- and 5-Positions | Fused polymethylene bridges (e.g., from cyclohexanone) | Generally increases activity. Tetrahydrobenzo[b]thiophene derivatives are often more potent than cyclopentyl analogues. | [15][21][22] |

| 5-Position | Alkyl or halogen substitution | Little effect or modest increase in activity. | [14][23] |

| 5-Position | Arylethynyl substitution | Can further enhance activity, with potency depending on the terminal phenyl ring's substituents. | [24] |

| Aroyl Phenyl Ring | |||

| 3-Position (meta) | Electron-withdrawing group (e.g., -CF₃) | Optimal activity. PD 81,723, a reference compound, has a 3-CF₃ group. | [14] |

| 4-Position (para) | Electron-withdrawing or -releasing groups | Activity is tolerated and can be modulated. | [25] |

| Multiple Positions | Di- or tri-substitution (e.g., 3,4-difluoro) | Can lead to highly potent compounds. | [25] |

| Phenyl Ring | Replacement with naphthoyl or biphenyl | Greatly enhances activity, suggesting the allosteric site accommodates bulky, hydrophobic groups. | [15][21] |

Pharmacological Evaluation of A1AR Allosteric Enhancers

Characterizing the activity of these compounds requires a multi-assay approach to determine their affinity, efficacy, and mode of action. The workflow typically involves initial binding assays followed by functional validation.

Experimental Workflow for Characterization

Caption: Workflow for the discovery and characterization of A1AR PAMs.

Protocol 1: Radioligand Binding - Agonist Dissociation Assay

A hallmark of a PAM is its ability to slow the dissociation rate of an orthosteric agonist.[1][14] This assay is a robust method to identify and rank-order allosteric enhancers.

Objective: To measure the effect of a test compound on the dissociation rate of a radiolabeled A1AR agonist from the receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human A1AR (e.g., CHO-hA1AR).[21][26]

-

Radiolabeled A1AR agonist (e.g., [³H]CCPA or [¹²⁵I]ABA).[21][26]

-

Test compound (putative PAM).

-

A saturating concentration of a potent A1AR antagonist (e.g., DPCPX) to initiate dissociation.[26]

-

Assay buffer, scintillation fluid, liquid scintillation counter, and glass fiber filters.

Step-by-Step Methodology:

-

Equilibrium Binding (Association): Incubate the hA1AR membranes with the radiolabeled agonist in the presence (test) or absence (control) of the test compound. Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

-

Initiation of Dissociation: Start the dissociation reaction by adding a high concentration of the antagonist (e.g., 10 µM DPCPX). This prevents the re-binding of any dissociated radioligand.

-

Causality: The antagonist has a very high affinity for the orthosteric site and will rapidly occupy any receptor that releases the radiolabeled agonist, effectively trapping it in the unbound state.

-

-

Time Course Sampling: At various time points after initiating dissociation (e.g., 0, 2, 5, 10, 20, 30 minutes), terminate the reaction for individual samples by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Quantification: Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity. Place the filters in scintillation vials, add scintillation fluid, and quantify the remaining bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line is the dissociation rate constant (k_off).

Protocol 2: Functional - cAMP Accumulation Assay

This assay measures the functional consequence of A1AR activation, which is the inhibition of cAMP production. A PAM will enhance the ability of an agonist to inhibit cAMP synthesis.

Objective: To quantify the potentiation of agonist-mediated inhibition of cAMP production by a test compound.

Materials:

-

Intact CHO-hA1AR cells.

-

Forskolin (an adenylyl cyclase activator).

-

A1AR agonist (e.g., adenosine or a stable analogue like CPA).

-

Test compound (putative PAM).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Step-by-Step Methodology:

-

Cell Plating: Seed CHO-hA1AR cells in 96-well or 384-well plates and grow to near confluency.

-

Pre-incubation: Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.

-

Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) along with a range of concentrations of the A1AR agonist.

-

Causality: Forskolin artificially raises intracellular cAMP levels. The A1AR agonist, via Gi coupling, will counteract this effect. The goal is to measure the extent of this counteraction.

-

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis: For each concentration of the test compound, generate an agonist dose-response curve. A PAM will cause a leftward shift in the agonist's dose-response curve, indicating an increase in agonist potency (a lower EC₅₀ value).

-

Self-Validation: The magnitude of the leftward shift provides a quantitative measure of the allosteric enhancement. Control wells should include cells treated with forskolin alone (maximum cAMP) and cells with agonist but no PAM (basal inhibition).

-

Therapeutic Potential and Future Directions

The unique pharmacological profile of 2-amino-3-aroylthiophene A1AR PAMs makes them highly attractive candidates for several therapeutic areas. Their ability to selectively enhance adenosinergic signaling in pathological states offers a pathway to efficacy without the systemic side effects that have plagued orthosteric agonists. Key areas of interest include:

-

Neuropathic Pain: Enhanced A1AR activation in the spinal cord can produce significant analgesic effects.[1][2][5][6][12]

-

Cardiac Ischemia-Reperfusion Injury: Boosting the natural cardioprotective effects of adenosine during an ischemic event is a major therapeutic goal.[1][27]

-

Epilepsy and Neuroprotection: By inhibiting the release of excitatory neurotransmitters, A1AR activation has neuroprotective and anticonvulsant potential.[3]

Future research will focus on optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics and on using structure-based design, guided by recent cryo-EM structures of the A1AR, to discover novel allosteric modulators with even greater potency and selectivity.[4][6]

References

-

Gewald reaction - Wikipedia. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]

-

Adenosine A1 receptor - Wikipedia. [Link]

-

Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study. (2015). PubMed. [Link]

-

Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. (n.d.). PMC. [Link]

-

A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells. (n.d.). NIH. [Link]

-

Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. (2017). MDPI. [Link]

-

Signaling pathways of Adenosine Receptors A1, A2 and A3. (n.d.). ResearchGate. [Link]

-

Small molecule allosteric modulation of the adenosine A1 receptor. (2023). Frontiers. [Link]

-

Structure-activity relationship of 5-arylethynyl derivatives of (2-aminothiophen-3-yl)(phenyl)methanones as A1 adenosine receptor positive allosteric modulators. (n.d.). American Chemical Society. [Link]

-

New paradigms in adenosine receptor pharmacology: allostery, oligomerization and biased agonism. (n.d.). Ovid. [Link]

-

Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. (n.d.). Frontiers. [Link]

-

A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic?. (2020). Frontiers. [Link]

-

A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic?. (2020). SFERA. [Link]

-

Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. (2012). PubMed. [Link]

-

Mechanistic Insights into the Adenosine A1 Receptor’s Positive Allosteric Modulation for Non-Opioid Analgesics. (2024). MDPI. [Link]

-

2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications. (2003). PubMed. [Link]

-

Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. (1990). PubMed. [Link]

-

Allosteric Enhancers of A1 Adenosine Receptors: State of the Art and New Horizons for Drug Development. (2010). Bentham Science Publishers. [Link]

-

2-Amino-3-aroyl-4,5-alkylthiophenes: Agonist Allosteric Enhancers at Human A1 Adenosine Receptors. (2001). Journal of Medicinal Chemistry. [Link]

-

The structures of 2-amino-3-aroyl-tiophene allosteric enhancers of A 1 adenosine receptors. (n.d.). ResearchGate. [Link]

-

Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. (2025). PNAS. [Link]

-

Synthesis and Biological Effects of Novel 2-Amino-3-naphthoylthiophenes as Allosteric Enhancers of the A1 Adenosine Receptor. (2003). Journal of Medicinal Chemistry. [Link]

-

Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. (2025). [Link]

-

An Allosteric Modulator of the Adenosine A1 Receptor Improves Cardiac Function Following Ischaemia in Murine Isolated. (2013). Griffith Research Online. [Link]

-

Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia. (n.d.). PMC. [Link]

-

Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum. [Link]

-

Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor. (2003). PubMed. [Link]

Sources

- 1. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]

- 2. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]

- 3. sfera.unife.it [sfera.unife.it]

- 4. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration [mdpi.com]

- 8. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 9. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 12. ovid.com [ovid.com]

- 13. pnas.org [pnas.org]

- 14. Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Gewald reaction - Wikipedia [en.wikipedia.org]

- 17. d-nb.info [d-nb.info]

- 18. researchgate.net [researchgate.net]

- 19. jk-sci.com [jk-sci.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure-activity relationship of 5-arylethynyl derivatives of (2-aminothiophen-3-yl)(phenyl)methanones as A1 adenosine receptor positive allosteric modulators | Poster Board #749 - American Chemical Society [acs.digitellinc.com]

- 25. Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

The 2-Amino-3-Benzoylthiophene Scaffold: A Technical Guide to A1AR Allosteric Modulation

Executive Summary

The 2-amino-3-benzoylthiophene scaffold represents a cornerstone in the history of G Protein-Coupled Receptor (GPCR) pharmacology.[1] It serves as the structural basis for the first identified small-molecule Positive Allosteric Modulators (PAMs) of the A1 Adenosine Receptor (A1AR) . Unlike orthosteric agonists that bind to the endogenous adenosine pocket, these modulators bind to a spatially distinct allosteric site, enhancing the affinity and efficacy of endogenous adenosine.

This guide analyzes the evolution of this scaffold from its prototype, PD 81,723 , to second-generation enhancers like T-62 , detailing the synthetic chemistry, mechanistic pharmacology, and structural optimization that define this class.

The Genesis: Discovery of PD 81,723

In the late 1980s, researchers at Parke-Davis (now Pfizer) sought to harness the cardioprotective and analgesic effects of adenosine without the systemic side effects (e.g., bradycardia, hypotension) associated with full orthosteric agonists.

The breakthrough came with the identification of PD 81,723 [(2-amino-4,5-dimethyl-3-thienyl)(3-(trifluoromethyl)phenyl)methanone].[1]

-

Significance: PD 81,723 was the first compound shown to selectively enhance A1AR signaling only in the presence of the agonist. It demonstrated that GPCRs could be modulated "on-demand"—amplifying the signal only where endogenous adenosine levels were elevated (e.g., ischemic tissue) rather than globally activating the receptor.

-

Mechanism Validation: Early radioligand binding studies confirmed that PD 81,723 slowed the dissociation of the agonist [³H]CHA from the A1AR, a hallmark of positive allosteric modulation (Bruns et al., 1990).

Chemical Synthesis: The Gewald Reaction

The synthesis of 2-amino-3-benzoylthiophenes relies almost exclusively on the Gewald Reaction , a multi-component condensation that constructs the thiophene ring from elemental sulfur, an

Protocol: Synthesis of PD 81,723 Analogues

Note: This protocol describes the general procedure for 2-amino-3-aroylthiophenes. Specific starting materials determine the final substituents.

Reagents:

-

Ketone (Component A): 2-Butanone (for 4,5-dimethyl core) or Cyclohexanone (for tetrahydrobenzo core).

-

Activated Nitrile (Component B): 3-(Trifluoromethyl)benzoylacetonitrile.

-

Sulfur Source: Elemental Sulfur (

). -

Catalyst/Base: Morpholine or Diethylamine.

-

Solvent: Ethanol or Methanol.

Step-by-Step Methodology:

-

Pre-Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethyl)benzoylacetonitrile (1.0 eq) and the Ketone (1.0 eq) in Ethanol (5 mL/mmol).

-

Sulfur Addition: Add Elemental Sulfur (1.0 eq) to the stirring solution.

-

Initiation: Dropwise add Morpholine (1.0 eq). Caution: The reaction is exothermic.

-

Reflux: Heat the mixture to reflux (70–80°C) for 2–4 hours. Monitor consumption of the nitrile via TLC (Silica gel, Hexane:EtOAc 3:1).

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

If solid forms: Filter and wash with cold ethanol.

-

If oil forms: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography to separate regioisomers (relevant if using asymmetric ketones like 2-butanone).

Visualization: The Gewald Workflow

Caption: The Gewald reaction pathway converting acyclic precursors into the thiophene scaffold.

Mechanistic Pharmacology: Allostery at A1AR

The 2-amino-3-benzoylthiophenes function as Type 1 PAMs (affinity enhancers) and Type 2 PAMs (efficacy enhancers).

The "Brake" Mechanism

The A1AR couples to

-

Orthosteric Binding: Adenosine binds to the transmembrane core.

-

Allosteric Binding: The PAM binds to an extracellular vestibule (likely involving ECL2).

-

Conformational Freeze: The PAM stabilizes the receptor in the high-affinity ternary complex (Agonist-Receptor-G protein).

-

Result: The dissociation rate (

) of adenosine is drastically reduced, effectively "trapping" the agonist in the receptor and prolonging the signal.

Visualization: Allosteric Signal Transduction

Caption: PAMs stabilize the active receptor conformation, amplifying Gi-protein signaling.[1]

Structural Evolution & SAR

The optimization of PD 81,723 focused on improving potency and solubility. The scaffold is divided into three regions: the 2-amino group (essential), the 3-benzoyl moiety (electronic tuning), and the 4,5-thiophene backbone (lipophilic fit).

Key Derivatives Comparison

| Compound | Thiophene Core (4,5-pos) | 3-Aroyl Substituent | Key Feature |

| PD 81,723 | 4,5-dimethyl | 3-(trifluoromethyl)benzoyl | Prototype. High selectivity, moderate potency. Poor solubility. |

| T-62 | 4,5,6,7-tetrahydrobenzo | 4-chlorobenzoyl | Second Gen. Improved potency in neuropathic pain models. |

| PD 71,605 | 4,5,6,7-tetrahydrobenzo | 2-chlorobenzoyl | Early analogue used to map the allosteric pocket. |

| L-457 | 4,5-dimethyl | 3-benzoyl (unsubstituted) | Weaker activity, proving the need for EWGs on the phenyl ring. |

Structural Activity Relationship (SAR) Rules

-

The Amino Group: Acylation or alkylation of the 2-

group generally abolishes activity , indicating it acts as a critical hydrogen bond donor. -

The Benzoyl Ring: Electron-Withdrawing Groups (EWGs) like

or -

The Thiophene Backbone: Fusing a cyclohexane ring (as in T-62) typically increases hydrophobic interaction with the receptor pocket compared to simple dimethyl substitution.

Therapeutic Implications & Current Status

While PD 81,723 and T-62 demonstrated efficacy in preclinical models of ischemic preconditioning (heart attack reduction) and neuropathic pain , clinical translation has been challenged by:

-

Biopharmaceutical Properties: High lipophilicity (

) and poor aqueous solubility. -

Blood-Brain Barrier (BBB): Difficulty achieving central concentrations for analgesia without systemic doses.

-

Biased Signaling: Recent studies suggest some derivatives may preferentially drive specific pathways (e.g., ERK1/2 phosphorylation vs. cAMP inhibition), opening new avenues for "biased allosteric modulation."

Despite these hurdles, the 2-amino-3-benzoylthiophene scaffold remains the "gold standard" tool for studying A1AR allostery and provided the template for later clinical candidates like Capadenoson (a related 2-aminothiophene derivative).

References

-

Bruns, R. F., et al. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939–949. Link

-

Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles, VIII. 2-Amino-thiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 99(1), 94-100. Link

-

Li, X., et al. (2003). Allosteric adenosine receptor modulation reduces hypersensitivity following peripheral inflammation by a central mechanism.[2] Journal of Pharmacology and Experimental Therapeutics, 305(3), 950-955.[2] Link

-

Glukhova, A., et al. (2017). Structure of the Adenosine A1 Receptor Reveals the Basis for Subtype Selectivity.[3] Cell, 168(5), 867-877.[3] Link

-

Romagnoli, R., et al. (2012). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)thiophene derivatives as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 55(11), 5433–5445. Link

Sources

Key pharmacophore features of (2-Amino-3-thienyl)(4-chlorophenyl)methanone

(Part 2 of 2)

Application Case Study: Targeting Protein Kinases

The 2-amino-3-aroylthiophene scaffold has proven to be a particularly fertile ground for the development of protein kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The ATP-binding site of most kinases shares a common set of structural features that the (2-Amino-3-thienyl)(4-chlorophenyl)methanone scaffold is exceptionally well-suited to exploit.

Mechanism of Interaction with the Kinase Hinge Region:

The ATP-binding pocket of a typical protein kinase is comprised of several key regions, including the "hinge" region, which forms hydrogen bonds with the adenine ring of ATP. The (2-Amino-3-thienyl)(4-chlorophenyl)methanone scaffold acts as an ATP-competitive inhibitor by mimicking these critical interactions.

-

The C2-amino group of the thiophene ring typically forms one or two hydrogen bonds with the backbone carbonyls and/or nitrogens of the kinase hinge residues (e.g., the "hinge" motif of EGFR or VEGFR). This interaction is a cornerstone of the scaffold's inhibitory activity.

-

The carbonyl oxygen of the methanone linker often forms an additional hydrogen bond with a backbone N-H group in the hinge region.

-

The 4-chlorophenyl group extends into a hydrophobic pocket adjacent to the hinge, often referred to as the "gatekeeper" pocket. The nature and substitution of this ring are critical for achieving both potency and selectivity among different kinases.

Caption: Key interactions between the pharmacophore and a kinase ATP-binding site.

Experimental Validation of the Pharmacophore Model

While computational models provide a powerful predictive framework, their hypotheses must be rigorously tested through experimental validation.[3] This process confirms the predicted binding modes and biological activities, ensuring the model's reliability for guiding further drug design efforts.[4]

Protocol: Validating Kinase Inhibition

A. Biochemical Assay: In Vitro Kinase Activity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Assay Setup: In a 96- or 384-well plate, combine the purified target kinase, a specific peptide substrate, and ATP.

-

Compound Addition: Add the test compound (e.g., (2-Amino-3-thienyl)(4-chlorophenyl)methanone) across a range of concentrations (e.g., 10-point dose-response curve from 10 µM to 1 nM). Include appropriate controls (DMSO vehicle and a known inhibitor).

-

Reaction Initiation & Incubation: Initiate the kinase reaction by adding a final reagent (often ATP) and incubate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (using ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™), which measure the amount of ADP produced.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

B. Biophysical Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on binding affinity and kinetics (kₐ and kₔ).

-

Chip Preparation: Covalently immobilize the purified target kinase onto the surface of a sensor chip.

-

Analyte Injection: Flow a series of concentrations of the test compound (the analyte) over the sensor chip surface.

-

Binding Measurement: The binding of the compound to the immobilized kinase causes a change in the refractive index at the surface, which is measured in real-time and reported in Response Units (RU).

-

Kinetic Analysis: After an association phase, flow a buffer-only solution over the chip to monitor the dissociation of the compound.

-

Data Fitting: Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), where K₋ = kₔ/kₐ.

Table 2: Interpreting Validation Data

| Assay | Key Output | Interpretation |

| Biochemical (e.g., ADP-Glo™) | IC₅₀ | Potency: A lower IC₅₀ value indicates a more potent inhibitor of the enzyme's catalytic function. |

| Biophysical (e.g., SPR) | K₋ | Affinity: A lower K₋ value indicates a tighter binding interaction between the compound and the target protein. |

| kₐ (on-rate) | Binding Speed: How quickly the compound binds to the target. | |

| kₔ (off-rate) | Residence Time: How long the compound remains bound to the target. A slow off-rate is often desirable. |

Authoritative Grounding: The validation of pharmacophore models through a combination of biochemical and biophysical assays is a standard and essential practice in modern drug discovery.[3][5] It provides the necessary experimental evidence to confirm that a computationally identified "hit" has a real and measurable interaction with the intended biological target, transforming a theoretical model into a validated lead series.

Lead Optimization and Future Directions

The validated pharmacophore model serves as a dynamic blueprint for lead optimization. The goal is to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties while minimizing off-target effects.

Strategies for Optimization:

-

Selectivity Enhancement: To achieve selectivity for a target kinase over other closely related kinases, exploit differences in the hydrophobic "gatekeeper" pocket. Replacing the 4-chlorophenyl group with bulkier or differently substituted aromatic or heteroaromatic rings can introduce steric hindrance that prevents binding to kinases with a larger gatekeeper residue (e.g., threonine) while allowing interaction with those having a smaller residue (e.g., glycine).

-

Improving Physicochemical Properties: Modifications at the C5 position of the thiophene ring can be used to tune properties like solubility and metabolic stability without disrupting the core hinge-binding interactions. For example, introducing small polar groups can enhance aqueous solubility.

-

Scaffold Hopping: The pharmacophore model, being an abstract representation of key features, can be used to search for entirely new chemical scaffolds that present the same HBD, HBA, and hydrophobic features in a similar 3D arrangement.[4] This is a powerful strategy for discovering novel intellectual property.

Future Outlook:

The (2-Amino-3-thienyl)(4-chlorophenyl)methanone scaffold remains a highly valuable starting point for the development of novel therapeutics.[1][6] Future research will likely focus on:

-

Targeting Novel Kinases: Applying the pharmacophore model to less-explored kinases implicated in diseases with high unmet medical needs.

-

Developing Covalent Inhibitors: Strategically placing a reactive "warhead" on the scaffold to form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site, which can lead to increased potency and prolonged duration of action.

-

Integration with Machine Learning: Using advanced machine learning and AI algorithms to refine pharmacophore models, predict ADME properties with greater accuracy, and accelerate the design-synthesize-test-analyze cycle.[7]

Conclusion

(2-Amino-3-thienyl)(4-chlorophenyl)methanone embodies a highly effective and synthetically accessible pharmacophore for targeting a range of biological macromolecules, most notably protein kinases. Its key features—a hydrogen-bond-donating amine, a hydrogen-bond-accepting carbonyl, and strategically positioned aromatic rings—provide a robust framework for achieving high-affinity interactions. This guide has detailed the synthesis, structure-activity relationships, and computational modeling of this scaffold. By integrating these computational predictions with rigorous experimental validation, researchers can confidently leverage this privileged structure to design and develop the next generation of targeted therapies.

References

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (2025). BenchChem.

- Wang, T., et al. (2010).

- Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025).

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.

- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). MDPI.

- 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. (2022). Frontiers.

- Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2025). MDPI.

- Pharmacophore modeling and in silico screening for new KDR kinase inhibitors. (2007). PubMed.

- Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). PubMed.

- Applications and Limitations of Pharmacophore Modeling. (n.d.). Drug Discovery Pro.

- Pharmacophore modeling, multiple docking, and molecular dynamics studies on Wee1 kinase inhibitors. (2018). Taylor & Francis Online.

- Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022). ACS Omega.

- Editorial: Importance of Experimental Validation of Pharmacophore Based Virtual Screening of Compound Databases. (2025).

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). PubMed.

- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2025). MDPI.

- Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC.

- Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (n.d.). PMC.

- Synthesis and biological characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the first radiolabelled adenosine A1 allosteric enhancer. (2006). PubMed.

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023).

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacophore modeling and in silico screening for new KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

Application Note: One-Pot Synthesis of 2-Amino-3-(4-chlorobenzoyl)thiophene via Modified Gewald Reaction

This Application Note is structured to provide a rigorous, scientifically grounded guide for the synthesis of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives. This specific scaffold is pharmacologically significant, often serving as an allosteric enhancer for the A1 Adenosine Receptor (e.g., PD 81,723 analogs).

The protocol focuses on the Modified Gewald Reaction , which is the only reliable method to install the benzoyl group at the 3-position. Standard Gewald conditions (using simple malononitrile) would yield the 3-cyano-4-aryl regioisomer, a common error in experimental design.

Executive Summary & Strategic Analysis

The synthesis of 2-amino-3-aroylthiophenes presents a regiochemical challenge. The classical Gewald reaction (Ketone + Malononitrile + Sulfur) typically yields 2-amino-3-cyanothiophenes . To achieve the 3-(4-chlorobenzoyl) substitution pattern required for A1 adenosine receptor modulation, the protocol must be modified to use a

This guide details a robust one-pot, three-component coupling (3-MCR) of a ketone, 3-(4-chlorophenyl)-3-oxopropanenitrile, and elemental sulfur.

Key Chemical Advantages

-

Regiocontrol: Exclusively yields the 3-aroyl isomer, avoiding the 4-aryl byproduct common in standard Gewald couplings.

-

Atom Economy: High-yield conversion with water as the primary byproduct.

-

Scalability: The protocol avoids chromatographic purification in most instances, relying on precipitation.

Reaction Mechanism & Logic

The reaction proceeds through a cascade mechanism involving Knoevenagel condensation followed by thionation and cyclization. Understanding this causality is critical for troubleshooting low yields.

Mechanistic Pathway

-

Knoevenagel Condensation: The amine base deprotonates the

-oxonitrile, which attacks the ketone carbonyl to form an -

Sulfur Activation: The elemental sulfur (

) is activated by the amine base (likely forming polysulfide species). -

Thionation/Michael Addition: The activated sulfur attacks the

-carbon or the nitrile group (mechanism debated, but functionally leads to a mercapto-intermediate). -

Cyclization (Thorpe-Ziegler type): Intramolecular nucleophilic attack of the thiolate on the nitrile carbon closes the ring.

-

Tautomerization: Rapid tautomerization yields the stable aromatic 2-aminothiophene.

Visualization: Mechanistic Flow

Caption: Mechanistic cascade of the Modified Gewald Reaction transforming ketone and nitrile precursors into the thiophene core.

Experimental Protocol

Model Reaction: Synthesis of 2-amino-3-(4-chlorobenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene (using Cyclohexanone as the ketone source).

Materials Required

| Reagent | Equiv. | Role | Notes |

| Cyclohexanone | 1.0 | Carbon Backbone | Distill if yellow/impure. |

| 3-(4-chlorophenyl)-3-oxopropanenitrile | 1.0 | Activated Nitrile | Source of the 3-benzoyl group. |

| Elemental Sulfur ( | 1.2 | Heteroatom Source | Finely powdered increases rate. |

| Morpholine | 1.5 | Base Catalyst | Diethylamine is a viable alternative. |

| Ethanol (Absolute) | Solvent | Medium | Methanol can be used for higher solubility. |

Step-by-Step Procedure

-

Preparation of Precursor Solution:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-chlorophenyl)-3-oxopropanenitrile (1.93 g, 10 mmol) in Ethanol (20 mL).

-

Note: If this nitrile is not commercially available, it can be synthesized in a separate step by condensing 4-chlorobenzoate with acetonitrile using NaH.

-

-

Reagent Addition:

-

Add Cyclohexanone (0.98 g, 1.04 mL, 10 mmol) to the solution.

-

Add finely powdered Elemental Sulfur (0.38 g, 12 mmol).

-

Critical Step: Stir the heterogeneous mixture for 5 minutes at room temperature to disperse the sulfur.

-

-

Initiation:

-

Add Morpholine (1.30 mL, 15 mmol) dropwise over 2 minutes.

-

Observation: The reaction is slightly exothermic. A color change (often to dark orange/brown) indicates the formation of polysulfides and initiation of the Knoevenagel step.

-

-

Reaction Phase:

-

Equip the flask with a reflux condenser.

-

Heat the mixture to 60–70°C (gentle reflux) for 3–5 hours .

-

Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane). The disappearance of the nitrile starting material (

) and appearance of a fluorescent spot (

-

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 30 minutes.

-

The product typically precipitates as a solid.

-

Filter the precipitate under vacuum.

-

Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Water (2 x 10 mL) to remove morpholine salts.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/DMF (9:1) or Acetonitrile .

-

Dry in a vacuum oven at 50°C for 4 hours.

-

Expected Results

-

Yield: 70–85%

-

Appearance: Yellow to orange crystalline solid.

-

Melting Point: 180–185°C (derivative dependent).

Self-Validating Quality Control

To ensure the protocol was successful, verify the product using these specific spectral markers.

| Analytical Method | Diagnostic Signal | Structural Confirmation |

| IR Spectroscopy | 3300–3400 cm⁻¹ (Doublet) | Primary Amine ( |

| IR Spectroscopy | ~1600 cm⁻¹ | Carbonyl ( |

| ¹H NMR | ||

| ¹H NMR | 4-Chlorophenyl aromatic protons. | |

| Mass Spectrometry | M+ and M+2 (3:1 ratio) | Characteristic Chlorine isotope pattern. |

Workflow Diagram

The following diagram illustrates the

Application Note: Radioligand Binding Protocols for A1 Adenosine Receptor Enhancers

Introduction: The Allosteric Advantage

The A1 Adenosine Receptor (A1AR), a G-protein-coupled receptor (GPCR) predominantly coupled to the G

Positive Allosteric Modulators (PAMs) , also known as "enhancers" (e.g., PD 81,723), offer a superior therapeutic window. Unlike agonists, they bind to a topographically distinct site and possess no intrinsic efficacy on their own. Instead, they potentiate the affinity and/or efficacy of the endogenous ligand (adenosine) only when and where it is released.

Why Standard Binding Assays Fail

Standard saturation binding using an antagonist radioligand (e.g., [

-

Affinity Shift: The increase in affinity of an agonist in the presence of the PAM.

-

Dissociation Kinetics: The stabilization of the Agonist-Receptor-G protein ternary complex, manifested as a slowing of agonist dissociation.

Mechanistic Visualization

The following diagram illustrates the "Probe Dependence" of A1AR enhancers. They stabilize the active conformation, effectively "locking" the agonist into the orthosteric pocket.

Caption: The Ternary Complex Model. The PAM binds a distinct site, stabilizing the Receptor-Agonist-G-protein complex and reducing the off-rate (

Materials & Reagents

The choice of buffer components is non-negotiable for A1AR physiology. Magnesium is required for high-affinity agonist binding. Adenosine Deaminase (ADA) is critical to remove endogenous adenosine, which would otherwise compete with the radioligand and mask the enhancer's effect.

| Reagent | Specification | Purpose |

| Buffer Base | 50 mM Tris-HCl, pH 7.4 | Physiological pH maintenance. |

| Magnesium | 5 mM MgCl | Crucial: Stabilizes the high-affinity G-protein coupled state. |

| Enzyme | Adenosine Deaminase (ADA) (2 U/mL) | Crucial: Degrades endogenous adenosine to inosine (which does not bind A1AR). |

| Radioligand (Agonist) | [ | Used for Kinetic Dissociation assays. High affinity, selective A1 agonist. |

| Radioligand (Antagonist) | [ | Used for Equilibrium Competition assays. High selectivity, low non-specific binding. |

| Reference PAM | PD 81,723 | The prototype A1AR enhancer. Dissolve in DMSO. |

| Displacer | R-PIA or CPA (10 | Defines non-specific binding (NSB). |

| Filters | Whatman GF/B or GF/C | Pre-soaked in 0.3% Polyethylenimine (PEI) to reduce NSB. |

Protocol A: Agonist Dissociation Kinetics (The Gold Standard)

This assay provides the most direct evidence of allosteric enhancement. A true A1AR PAM will slow the dissociation rate (

Step-by-Step Methodology

-

Membrane Preparation: Thaw A1AR-expressing membranes (e.g., CHO-hA1 or rat brain cortex) and resuspend in Assay Buffer (Tris + MgCl

+ ADA). -

Pre-Equilibration (Association):

-

Incubate membranes with [

H]-CCPA (~1-2 nM) for 60–90 minutes at 25°C to reach equilibrium. -

Note: Ensure the volume is sufficient for multiple time-point aliquots.

-

-

Dissociation Initiation:

-

Split the bulk incubation into two pools: Control and +PAM .

-

Add PD 81,723 (final conc. 10–50

M) to the +PAM pool. -

Immediately add excess unlabeled competitor (e.g., 10

M CPA) to both pools to block re-binding of the radioligand. -

Alternative: Use infinite dilution (add 100x volume of buffer) instead of cold competitor, though cold competitor is technically easier for high-throughput.

-

-

Time Course Sampling:

-

Filter aliquots at defined time points (e.g., 0, 2, 5, 10, 20, 40, 60 min) using a cell harvester.

-

Wash filters 3x with ice-cold buffer (Tris + MgCl

).

-

-

Detection: Liquid scintillation counting.

Data Analysis

Plot

-

Result: The PAM should decrease the slope (make it shallower), indicating a longer residence time (

) for the agonist.

Protocol B: Equilibrium Competition Shift (The Robust Screen)

Because agonist radioligands can be unstable or expensive, a competition assay using a stable antagonist radioligand ([

Step-by-Step Methodology

-

Plate Setup: Use 96-well plates.

-

Reagent Addition:

-

Well Type A (NSB): Buffer + Membranes + [

H]-DPCPX + 10 -

Well Type B (Total Binding): Buffer + Membranes + [

H]-DPCPX. -

Curve 1 (Control): Membranes + [

H]-DPCPX (Fixed, ~0.5 nM) + Serial Dilution of CPA (Agonist). -

Curve 2 (+Enhancer): Same as Curve 1, but with fixed PD 81,723 (e.g., 20

M) added to every well.

-

-

Incubation: 60 minutes at 25°C.

-

Critical: Agonist binding is sensitive to temperature.[1] Do not incubate at 37°C unless necessary, as G-protein coupling is less stable.

-

-

Harvest: Rapid filtration onto PEI-soaked GF/B filters.

Data Analysis

Fit data to a one-site competition model.

-

Calculation: Compare the

of the agonist (CPA) in the absence vs. presence of the PAM. -

Cooperativity Factor (

): -

Expected Result: PD 81,723 typically yields a 2- to 5-fold leftward shift (increase in affinity) of the CPA curve.

Experimental Workflow Diagram

Caption: Decision tree for characterizing A1AR enhancers. Protocol A (Red) confirms mechanism; Protocol B (Green) quantifies potency.

Troubleshooting & Validation (Self-Validating Systems)

To ensure your data is trustworthy, include these controls:

-

The GTP Shift (Negative Control):

-

Add GTP

S (100 - S uncouples the G-protein, forcing the receptor into a low-affinity state for agonists.

-

Validation: If your PAM works by stabilizing the G-protein coupled state, GTP

S should abolish or significantly reduce the enhancement effect. If the enhancement persists in the presence of GTP

-

-

Probe Dependence:

-

Test the PAM against an antagonist competition curve (e.g., [

H]-DPCPX vs. Cold DPCPX). -

Validation: A pure PAM should not shift the affinity of an antagonist significantly. If it does, the compound might be an orthosteric ligand or acting on the radioligand binding site directly.

-

-

Solvent Effects:

-

PD 81,723 is hydrophobic. Ensure the final DMSO concentration is <1% and include a vehicle control. High DMSO can perturb membrane fluidity and mimic allosteric effects.

-

References

-

Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939–949.

-

Bhattacharya, S., & Linden, J. (2006). The allosteric enhancer, PD 81,723, stabilizes human A1 adenosine receptor coupling to G proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1758(12), 1934-1941.

-

Gao, Z. G., & Jacobson, K. A. (2013). Allosteric modulation of the A1 adenosine receptor. Purinergic Signalling, 9(4), 597–604.

-

International Union of Basic and Clinical Pharmacology (IUPHAR). Adenosine A1 receptor physiology and pharmacology.

Sources

- 1. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. PD 81723 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 4. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]

- 5. The allosteric enhancer, PD 81,723, stabilizes human A1 adenosine receptor coupling to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Functional cAMP Assay Methods for 2-Amino-3-Benzoylthiophene Compounds

Abstract

This guide details the functional characterization of 2-amino-3-benzoylthiophenes (2A3BTs) , a class of small-molecule allosteric enhancers (AEs) targeting the Adenosine A1 Receptor (A1AR) .[1][2][3][4] Unlike orthosteric agonists, 2A3BTs (e.g., PD 81,723) bind to a distinct allosteric site, stabilizing the receptor-G protein ternary complex and potentiating the efficacy of endogenous adenosine or synthetic agonists.

Because A1AR couples to the

Mechanistic Basis & Signaling Logic

The Allosteric Mechanism

2A3BTs function as Positive Allosteric Modulators (PAMs) . They typically possess little intrinsic efficacy on their own but significantly enhance the affinity and efficacy of orthosteric agonists.

-

Orthosteric Site: Binds Adenosine, CPA, or R-PIA.

-

Effect: The PAM slows the dissociation of the agonist, effectively "locking" the receptor in its active

-coupled state.

The Signaling Challenge

A1AR activation inhibits Adenylyl Cyclase (AC), reducing cAMP levels.[5] To measure this in vitro, cellular cAMP must first be artificially elevated (typically using Forskolin ).

-

Baseline: Forskolin

High cAMP. -

Agonist Response: Agonist + Forskolin

Reduced cAMP ( -

PAM Response: Agonist + PAM + Forskolin

Further Reduced cAMP (Enhanced

Figure 1: The A1AR signaling cascade. 2A3BTs (PAMs) enhance the receptor's ability to activate

Assay Selection & Comparison

For 2A3BT characterization, two primary methodologies are recommended.

| Feature | TR-FRET (HTRF / LANCE) | Kinetic Biosensor (GloSensor) |

| Readout | End-point (Lysis required) | Real-time Kinetic (Live cell) |

| Throughput | High (384/1536-well) | Medium/High |

| Sensitivity | High (Nanomolar cAMP) | Very High (Physiological range) |

| Key Advantage | Robust, industry standard for | Detects desensitization & temporal dynamics. |

| Signal Direction | Inverse: Low cAMP = High Signal | Direct: Low cAMP = Low Signal |

| Recommendation | Primary Screening & Potency | Mechanism of Action Studies |

Protocol: TR-FRET cAMP Accumulation Assay

This protocol is optimized for Homogeneous Time-Resolved Fluorescence (e.g., Cisbio HTRF® or PerkinElmer LANCE®) using CHO-K1 cells stably expressing human A1AR.

Reagent Preparation

-

Compound Stock (2A3BTs): Dissolve PD 81,723 or analogs in 100% DMSO to 10 mM.

-

Note: Thiophenes are lipophilic. Ensure no precipitation occurs upon dilution. Final assay DMSO concentration must be <1% (ideally 0.5%).

-

-

Stimulation Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.1% BSA (stabilizer).

-

IBMX (PDE Inhibitor): Prepare 500 mM stock in DMSO. Add to Stimulation Buffer at 500 µM final .

-

Critical: IBMX prevents cAMP degradation, allowing the "inhibition signal" to accumulate.

-

-

Adenosine Deaminase (ADA): Optional. Add 1 U/mL if endogenous adenosine levels in the cell line mask the allosteric effect.

Experimental Workflow (The "Shift" Assay)

To validate a PAM, you must run an agonist dose-response curve in the presence and absence of the PAM.

Step 1: Cell Preparation

-

Harvest CHO-hA1AR cells. Resuspend in Stimulation Buffer (with 500 µM IBMX) at 2,000–4,000 cells/well (for 384-well low volume plate).

-

Dispense 5 µL of cell suspension into the plate.

Step 2: Compound Addition (Co-stimulation)

-

Prepare a 2X Agonist Mix (e.g., CPA or Adenosine) containing 2X Forskolin .

-

Optimization: Determine the

of Forskolin beforehand (typically 1–10 µM) to ensure a sufficient window for inhibition.

-

-

Prepare a 4X PAM Mix (2A3BT compound).

-

Addition Sequence:

-

Add 2.5 µL of PAM (or vehicle) to cells. Incubate 15 mins at RT (to allow allosteric site occupancy).

-

Add 2.5 µL of Agonist/Forskolin mix.

-

Total Volume: 10 µL.

-

-

Incubation: 30–45 minutes at RT.

Step 3: Detection (Lysis)

-

Add 5 µL cAMP-d2 (Acceptor) in Lysis Buffer.

-

Add 5 µL Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

-

Incubate 1 hour at RT. Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

Figure 2: Sequential addition workflow ensures the PAM occupies the allosteric site prior to orthosteric activation.

Data Analysis & Interpretation

Signal Directionality (HTRF Specific)

In competitive HTRF assays, the FRET signal is inversely proportional to cAMP concentration.[5]

-

Forskolin Only (Basal): High cAMP

Low FRET Signal. -

Agonist + Forskolin:

activated -

Agonist + PAM + Forskolin: Stronger

activation

Calculating the "Shift"

Convert raw FRET ratios (665nm/620nm) to cAMP concentrations using a standard curve. Plot cAMP vs. log[Agonist].

-

Curve A (Control): Agonist + Vehicle. Calculate

. -

Curve B (Test): Agonist + Fixed Concentration of 2A3BT (e.g., 10 µM). Calculate

. -

Potency Shift (Fold):

-

A value

indicates positive allosteric modulation. 2A3BTs typically yield shifts of 2-fold to 50-fold depending on the analog.

-

Cooperativity Factor ( )

To rigorously quantify the allosteric effect, fit the data to the Allosteric Operational Model (Leach et al.):

-

Where

represents the cooperativity factor for affinity.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Assay Window | Insufficient Forskolin stimulation. | Titrate Forskolin (1–20 µM) to reach 80% of maximal AC stimulation before adding agonist. |

| High Basal Signal (No Forskolin response) | High endogenous adenosine. | Add Adenosine Deaminase (ADA) (1-2 U/mL) to the buffer to degrade background adenosine. |

| Compound Precipitation | 2A3BT insolubility. | Check DMSO tolerance of cells. Ensure intermediate dilutions are made in buffer, not water. |

| No "Shift" Observed | Probe dependence. | Allostery is probe-dependent. If using a synthetic agonist (e.g., CPA), try the endogenous ligand (Adenosine). |

References

-

Bruns, R. F., & Fergus, J. H. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939–949. Link

-

Mizumura, T., et al. (1996). PD 81,723, an allosteric enhancer of the A1 adenosine receptor, lowers the threshold for ischemic preconditioning in dogs. Circulation Research, 79(3), 415–423.[3] Link

-

Cisbio (Revvity). HTRF cAMP Gi Assay Guidelines. Revvity Technical Notes. Link

-

Promega Corporation. GloSensor™ cAMP Assay Protocol. Technical Manual TM076. Link

-

Leach, K., et al. (2007). Allosteric GPCR Modulators: Taking Advantage of Permissive Receptor Pharmacology. Trends in Pharmacological Sciences, 28(8), 382-389. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]

- 4. The allosteric enhancer PD81,723 increases chimaeric A1/A2A adenosine receptor coupling with Gs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2-Amino-3-(4-chlorobenzoyl)thiophene

Abstract

This application note describes the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 2-amino-3-(4-chlorobenzoyl)thiophene. This compound is a key intermediate in pharmaceutical synthesis, making purity control essential.[1][2][3] The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[4][5][6][7]

Introduction

2-Amino-3-(4-chlorobenzoyl)thiophene is a crucial building block in the synthesis of various pharmaceutically active compounds.[2] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method is required to quantify the main component and separate it from any potential process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and accuracy.[8] This note details a systematic approach to developing a stability-indicating HPLC method, which is a procedure that can accurately measure the decrease in the amount of the active ingredient due to degradation.[9][10]

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.[8]

-

Structure: 2-amino-3-(4-chlorobenzoyl)thiophene contains a thiophene ring, an amino group, and a chlorobenzoyl group. This combination of aromatic rings and polar functional groups suggests moderate polarity.

-

Polarity & Solubility: The molecule possesses both hydrophobic (chlorobenzoyl, thiophene ring) and hydrophilic (amino group) moieties. This amphiphilic nature makes it well-suited for reversed-phase chromatography.[11][12] It is expected to be soluble in common organic solvents like acetonitrile and methanol.

-

UV Absorbance: The conjugated system of aromatic rings and the carbonyl group are strong chromophores. A UV-Vis scan is necessary to determine the optimal detection wavelength (λmax) for maximum sensitivity. Thiophene derivatives and benzoyl compounds typically exhibit strong absorbance in the 230-350 nm range.[13][14][15]

Based on this initial assessment, a reversed-phase HPLC method using a C18 stationary phase was selected as the most promising starting point.[16][17]

Method Development Strategy

The development process followed a logical, stepwise progression from initial screening to final optimization.

Figure 1: HPLC Method Development Workflow.

Materials and Methods

-

Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) with a Diode Array Detector (DAD).

-

Chemicals:

-

2-amino-3-(4-chlorobenzoyl)thiophene reference standard (>99.5% purity).

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Potassium phosphate monobasic, analytical grade.

-

Orthophosphoric acid, analytical grade.

-

Water, HPLC grade (Milli-Q or equivalent).

-

-

Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

Protocol: Initial Parameter Selection

-

Preparation of Mobile Phase:

-

Mobile Phase A: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: Acetonitrile.

-

-

Preparation of Standard Solution:

-

Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (diluent). This yields a stock solution of ~500 µg/mL.

-

Further dilute 1 mL of the stock solution to 10 mL with diluent to obtain a working standard of 50 µg/mL.

-

-

UV-Vis Spectrum Acquisition:

-

Inject the 50 µg/mL working standard and acquire the UV spectrum from 200 to 400 nm using the DAD.

-

Determine the wavelength of maximum absorbance (λmax). For this compound, a λmax of approximately 254 nm and a secondary maximum around 320 nm were observed. 254 nm was chosen for broad applicability.

-

-

Initial Chromatographic Run:

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: DAD at 254 nm.

-

Gradient Program:

-

0-2 min: 40% B

-

2-15 min: 40% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 40% B

-

18.1-25 min: 40% B (Equilibration)

-

-

Method Optimization

The initial run showed good retention of the main peak but required optimization to improve resolution from early-eluting impurities and reduce the overall run time. The gradient was adjusted to be shallower at the beginning and steeper towards the end to better separate impurities close to the main peak.

Final Optimized Chromatographic Conditions:

| Parameter | Optimized Value |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.2 mL/min |

| Column Temp. | 35 °C |

| Injection Volume | 5 µL |

| Detection | DAD at 254 nm |

| Gradient | 0-10 min: 50-85% B; 10-12 min: 85-50% B; 12-15 min: 50% B |

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines.[4][5][6] The validation protocol assessed specificity, linearity, range, accuracy, precision, and robustness.

Figure 2: HPLC Method Validation Parameters.

Protocol: Forced Degradation (Specificity)